7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
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Overview
Description
7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of pyrimidoazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes a pyrimidine ring and an azepine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with benzylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidoazepines.
Scientific Research Applications
7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
- 7-Benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20ClN3 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
7-benzyl-4-chloro-2-phenyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine |
InChI |
InChI=1S/C21H20ClN3/c22-20-18-11-13-25(15-16-7-3-1-4-8-16)14-12-19(18)23-21(24-20)17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
WARQTQUCXLXNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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